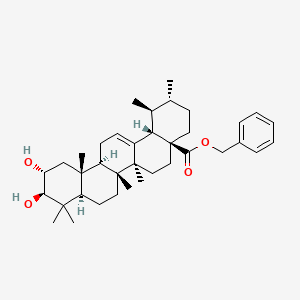

Corosolic acid benzyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Corosolic acid benzyl ester is a derivative of corosolic acid, a pentacyclic triterpene acid found in the leaves of the Banaba tree (Lagerstroemia speciosa). Corosolic acid is known for its various biological activities, including anti-diabetic, anti-inflammatory, and anti-cancer properties . The benzyl ester derivative is synthesized to enhance the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of corosolic acid benzyl ester typically involves the esterification of corosolic acid with benzyl alcohol. One common method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as the use of peptide coupling reagents like TBTU, TATU, or COMU in the presence of organic bases. These methods allow for high yields and can be performed at room temperature .

Chemical Reactions Analysis

Types of Reactions

Corosolic acid benzyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield corosolic acid and benzyl alcohol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common Reagents and Conditions

Major Products Formed

Hydrolysis: Corosolic acid and benzyl alcohol.

Reduction: Corosolic acid alcohol derivative.

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Investigated for its role in modulating biological pathways and cellular processes.

Medicine: Explored for its anti-diabetic, anti-inflammatory, and anti-cancer properties

Industry: Potential use in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of corosolic acid benzyl ester involves multiple molecular targets and pathways:

Anti-diabetic effects: Enhances glucose uptake by activating insulin receptors and glucose transporters.

Anti-inflammatory effects: Inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines.

Anti-cancer effects: Induces apoptosis in cancer cells by modulating the β-catenin pathway and promoting proteasomal degradation.

Comparison with Similar Compounds

Corosolic acid benzyl ester is similar to other pentacyclic triterpenes such as:

Ursolic acid: Differing only by the presence of a 2-alpha-hydroxy group in corosolic acid.

Asiatic acid: Another triterpene with similar biological activities.

Maslinic acid: Known for its anti-inflammatory and anti-cancer properties.

This compound is unique due to its enhanced stability and bioavailability compared to its parent compound, corosolic acid .

Properties

Molecular Formula |

C37H54O4 |

|---|---|

Molecular Weight |

562.8 g/mol |

IUPAC Name |

benzyl (1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |

InChI |

InChI=1S/C37H54O4/c1-23-15-18-37(32(40)41-22-25-11-9-8-10-12-25)20-19-35(6)26(30(37)24(23)2)13-14-29-34(5)21-27(38)31(39)33(3,4)28(34)16-17-36(29,35)7/h8-13,23-24,27-31,38-39H,14-22H2,1-7H3/t23-,24+,27-,28+,29-,30+,31+,34+,35-,36-,37+/m1/s1 |

InChI Key |

TUAXFVZNHOKOBU-GCNHMCACSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)OCC6=CC=CC=C6 |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)OCC6=CC=CC=C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12538887.png)

![4-Ethoxy-2-fluoro-4'-[2-(4-pentylphenyl)ethyl]-1,1'-biphenyl](/img/structure/B12538917.png)

stannane](/img/structure/B12538920.png)

![4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]-](/img/structure/B12538926.png)

![4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid](/img/structure/B12538933.png)

![Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane](/img/structure/B12538952.png)

![1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)-](/img/structure/B12538960.png)